molecular formula C17H26N2O3 B2998533 tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate CAS No. 1824092-35-4

tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate

Cat. No. B2998533
M. Wt: 306.406
InChI Key: XJSQGAFXUVITMJ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O3 . It is also known by other names such as 1-Piperidinecarboxylic acid, 4-[(2-hydroxyphenyl)amino]-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl carboxylate group and a 2-hydroxy-4-methylphenylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate” include a molecular weight of 292.373 Da and a monoisotopic mass of 292.178680 Da .

Scientific Research Applications

Use in Illicit Fentanyl Manufacture

Specific Scientific Field

Pharmaceutical Chemistry, specifically Drug Synthesis .

Summary of the Application

The compound “tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate” is a precursor that can be used in the manufacture of fentanyl and its analogues . Fentanyl is a synthetic opioid that is 80-100 times stronger than morphine .

Methods of Application or Experimental Procedures

The compound is used in one of the synthesis routes for fentanyl. The exact method of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of this compound in the synthesis of fentanyl has contributed to the opioid crisis in North America. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Use in PROTAC Development

Specific Scientific Field

Pharmaceutical Chemistry, specifically Drug Development .

Summary of the Application

This compound is a 4-aryl piperidine that can be used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by inducing the degradation of specific proteins within cells .

Methods of Application or Experimental Procedures

The compound is incorporated into the PROTAC molecule as a linker between the ligand that binds to the target protein and the ligand that recruits the E3 ubiquitin ligase . The exact method of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of this compound in PROTAC development could potentially lead to the creation of new drugs that can target disease-causing proteins more effectively .

Use in Vandetanib Synthesis

Summary of the Application

The compound “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate” is a key intermediate in the synthesis of Vandetanib , a medication used to treat certain types of cancer .

Methods of Application or Experimental Procedures

The compound is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation and substitution .

Results or Outcomes

The successful synthesis of Vandetanib using this compound as an intermediate could potentially lead to more efficient production methods for this important cancer medication .

Use in Synthesis of 4-Aminobenzylamino-Piperidine Derivatives

Summary of the Application

This compound can be used to synthesize 4-aminobenzylamino-piperidine derivatives . These derivatives have potential applications in the development of new pharmaceuticals .

Methods of Application or Experimental Procedures

The exact method of application or experimental procedures are not detailed in the source .

Results or Outcomes

The successful synthesis of 4-aminobenzylamino-piperidine derivatives using this compound could potentially lead to the discovery of new drugs .

Use in Synthesis of 4-(4-Bromopyrazol-1-yl) Piperidine Derivatives

Summary of the Application

This compound can be used to synthesize 4-(4-bromopyrazol-1-yl) piperidine derivatives . These derivatives have potential applications in the development of new pharmaceuticals .

Results or Outcomes

The successful synthesis of 4-(4-bromopyrazol-1-yl) piperidine derivatives using this compound could potentially lead to the discovery of new drugs .

Use in Synthesis of 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl) Piperidine Derivatives

Summary of the Application

This compound can be used to synthesize 4-(3-isopropyl-[1,2,4]oxadiazol-5-yl) piperidine derivatives . These derivatives have potential applications in the development of new pharmaceuticals .

Results or Outcomes

The successful synthesis of 4-(3-isopropyl-[1,2,4]oxadiazol-5-yl) piperidine derivatives using this compound could potentially lead to the discovery of new drugs .

properties

IUPAC Name

tert-butyl 4-(2-hydroxy-4-methylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-5-6-14(15(20)11-12)18-13-7-9-19(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,18,20H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQGAFXUVITMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate

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